molecular formula C22H25NO3S B2499202 1-butyl-3-((4-ethylphenyl)sulfonyl)-6-methylquinolin-4(1H)-one CAS No. 899217-52-8

1-butyl-3-((4-ethylphenyl)sulfonyl)-6-methylquinolin-4(1H)-one

Cat. No. B2499202
CAS RN: 899217-52-8
M. Wt: 383.51
InChI Key: VZINEZZTYDTIGB-UHFFFAOYSA-N
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Description

1-Butyl-3-((4-ethylphenyl)sulfonyl)-6-methylquinolin-4(1H)-one is a chemical compound that belongs to the class of quinoline derivatives. It is also known as BQSMEP and has been extensively studied for its potential in various scientific research applications.

Scientific Research Applications

Applications in Medicinal Chemistry

Quinoline derivatives have been extensively studied for their medicinal properties. They are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. For instance, tetrahydroisoquinolines are recognized for their therapeutic potential in cancer and central nervous system disorders. These compounds have been synthesized for various therapeutic activities, showing promise as novel drug candidates with unique mechanisms of action (Singh & Shah, 2017).

Applications in Synthetic and Analytical Chemistry

Quinoline derivatives are also significant in synthetic chemistry, where they serve as key intermediates in the synthesis of complex molecules. For example, the synthesis of multi-substituted carbazole alkaloids and related compounds demonstrates the utility of quinoline and its derivatives in constructing complex and biologically active molecules. These synthetic approaches often involve key steps like allene-mediated electrocyclic reactions, indicating the versatility of quinoline scaffolds in organic synthesis (Hieda, 2017).

Environmental and Analytical Applications

Sulfonamide compounds, sharing the sulfonyl functional group with the compound of interest, are noteworthy for their environmental persistence and biological activity. They have been extensively studied for their occurrence, fate, and toxicity in the environment, as well as their applications in treating bacterial infections. This class of compounds demonstrates the importance of sulfonyl-containing molecules in both pharmaceuticals and environmental science (Liu & Mabury, 2020).

properties

IUPAC Name

1-butyl-3-(4-ethylphenyl)sulfonyl-6-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3S/c1-4-6-13-23-15-21(22(24)19-14-16(3)7-12-20(19)23)27(25,26)18-10-8-17(5-2)9-11-18/h7-12,14-15H,4-6,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZINEZZTYDTIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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